molecular formula C33H30BrNO3 B11691564 5-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11691564
M. Wt: 568.5 g/mol
InChI Key: SRDJFFCEZRFJKF-UHFFFAOYSA-N
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Description

5-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring

Properties

Molecular Formula

C33H30BrNO3

Molecular Weight

568.5 g/mol

IUPAC Name

5-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C33H30BrNO3/c1-33(2)17-24-29-23-12-8-7-11-21(23)13-14-26(29)35-31(30(24)27(36)18-33)22-15-25(34)32(28(16-22)37-3)38-19-20-9-5-4-6-10-20/h4-16,31,35H,17-19H2,1-3H3

InChI Key

SRDJFFCEZRFJKF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C(=C5)Br)OCC6=CC=CC=C6)OC)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps, including the formation of the benzyloxy and methoxy groups, bromination, and the construction of the benzo[a]phenanthridinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

5-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[a]phenanthridinone derivatives with different substituents on the phenyl ring. Examples include:

  • 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
  • 5-[4-(BENZYLOXY)-3-ETHOXY-5-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Uniqueness

The uniqueness of 5-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its specific combination of substituents, which can impart distinct chemical and biological properties

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